molecular formula C13H7IN4OS B293796 3-(2-Furyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Furyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293796
M. Wt: 394.19 g/mol
InChI Key: KCVOSCLWORCSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Furyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a triazole ring and a thiadiazole ring. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes or by interacting with cellular membranes. Its mechanism of action may vary depending on the specific application.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Furyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. In medicinal chemistry, it has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of viruses. In material science, it has been shown to inhibit the corrosion of metals. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-Furyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to exhibit high activity and selectivity towards specific targets. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development and application.

Future Directions

There are several future directions for the research and development of 3-(2-Furyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and to identify its specific targets. This can help in the development of more potent and selective compounds. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. Additionally, the synthesis of new derivatives and analogs can lead to the discovery of compounds with improved properties and activities.

Synthesis Methods

Various methods have been reported for the synthesis of 3-(2-Furyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the commonly used methods involves the reaction of 2-iodoaniline with furfural in the presence of ammonium acetate and sulfuric acid. The resulting intermediate is then reacted with thiosemicarbazide to obtain the final product. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

3-(2-Furyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, antifungal, and antiviral activities. In material science, it has been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of other compounds. In analytical chemistry, it has been used as a reagent for the determination of metal ions.

properties

Molecular Formula

C13H7IN4OS

Molecular Weight

394.19 g/mol

IUPAC Name

3-(furan-2-yl)-6-(2-iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H7IN4OS/c14-9-5-2-1-4-8(9)12-17-18-11(10-6-3-7-19-10)15-16-13(18)20-12/h1-7H

InChI Key

KCVOSCLWORCSTL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4)I

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4)I

Origin of Product

United States

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